

mass spectrometry fragmentation patterns of 2-Methyl-4-octyne

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Compound of Interest		
Compound Name:	2-Methyl-4-octyne	
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of **2-Methyl-4-octyne**

For researchers, scientists, and drug development professionals, a comprehensive understanding of mass spectrometry fragmentation is crucial for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **2-Methyl-4-octyne**. Due to the absence of a publicly available experimental spectrum, this guide is based on the fundamental principles of mass spectrometry and established fragmentation patterns of alkynes.

Predicted Fragmentation Pathways of 2-Methyl-4-octyne

The molecular formula for **2-Methyl-4-octyne** is C_9H_{16} , with a molecular weight of approximately 124.22 g/mol. Upon electron ionization, the molecule will lose an electron to form a molecular ion ($M^{+\bullet}$) with an m/z of 124.

The fragmentation of the **2-Methyl-4-octyne** molecular ion is expected to be primarily dictated by the location of the triple bond and the branching in the alkyl chain. The major fragmentation pathways are predicted to be propargylic cleavage and cleavages at the branched carbon center, as these lead to the formation of relatively stable carbocations.

Propargylic Cleavage:



Propargylic cleavage, the breaking of a carbon-carbon single bond adjacent to the triple bond, is a dominant fragmentation pathway for alkynes. This is due to the formation of a resonance-stabilized propargylic cation. For **2-Methyl-4-octyne**, there are two possible sites for propargylic cleavage:

- Cleavage of the C3-C4 bond: This cleavage results in the formation of a resonancestabilized secondary propargylic cation with a predicted m/z of 81. The other fragment would be an isobutyl radical.
- Cleavage of the C6-C7 bond: This cleavage would lead to the formation of a primary carbocation and is therefore less favored than the cleavage at the C3-C4 bond. However, it can still contribute to the overall spectrum.

Cleavage at the Branched Center:

The presence of a branched methyl group provides another favorable site for fragmentation.

- Loss of a methyl radical (•CH₃): Cleavage of the bond between the secondary carbon and one of the methyl groups can lead to the formation of a stable secondary carbocation. This would result in a fragment ion with an m/z of 109 (M-15).
- Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C2-C3 bond can result in the loss of an isopropyl radical, leading to a fragment with an m/z of 81.

Other Fragmentation Pathways:

Cleavage at other C-C bonds in the alkyl chains will also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

Data Presentation

The following table summarizes the predicted major fragment ions for **2-Methyl-4-octyne**, their mass-to-charge ratio (m/z), and the proposed fragmentation origin.



m/z	Proposed Fragment Ion	Predicted Relative Abundance	Interpretation
124	[C ₉ H ₁₆]+•	Low to Moderate	Molecular Ion
109	[C ₈ H ₁₃]+	Moderate	Loss of a methyl radical (•CH ₃) from the isopropyl group.
81	[C ₆ H ₉]+	High	Propargylic cleavage at the C3-C4 bond.
67	[C5H7] ⁺	Moderate	Further fragmentation of the m/z 81 ion.
55	[C ₄ H ₇]+	Moderate	Fragmentation of the alkyl chain.
41	[C₃H₅] ⁺	Moderate	Allylic cation, common in hydrocarbon fragmentation.

Experimental Protocols

The following is a generalized experimental protocol for acquiring an electron ionization mass spectrum of a volatile organic compound like **2-Methyl-4-octyne** using a gas chromatographmass spectrometer (GC-MS) system.

- 1. Sample Preparation:
- Prepare a dilute solution of 2-Methyl-4-octyne in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 μg/mL.
- 2. Gas Chromatography (GC) Conditions:
- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

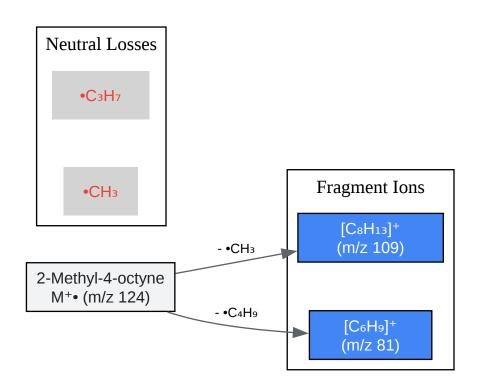


- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.[1]
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35-400.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.
- 4. Data Acquisition and Analysis:
- Acquire the data using the instrument's software.
- Identify the peak corresponding to 2-Methyl-4-octyne in the total ion chromatogram (TIC).
- Generate the mass spectrum for this peak by averaging the scans across the chromatographic peak and subtracting the background spectrum.
- Analyze the fragmentation pattern to identify the molecular ion and major fragment ions.



Mandatory Visualization

The following diagram illustrates the predicted primary fragmentation pathways of the **2-Methyl-4-octyne** molecular ion.



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Caption: Predicted EI fragmentation of **2-Methyl-4-octyne**.

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References

- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis -MetwareBio [metwarebio.com]
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